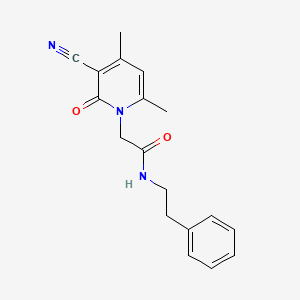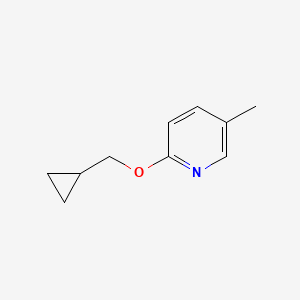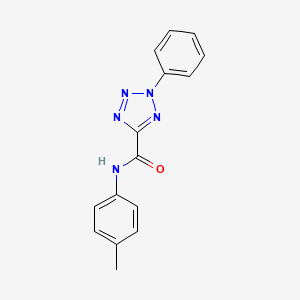![molecular formula C20H20N2O5S B2444444 N-[4-(2,5-diméthoxyphényl)-1,3-thiazol-2-yl]-3,4-diméthoxybenzamide CAS No. 681231-53-8](/img/structure/B2444444.png)
N-[4-(2,5-diméthoxyphényl)-1,3-thiazol-2-yl]-3,4-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative with additional thiazole and methoxy functional groups. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. They are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . Methoxy groups (-OCH3) are alkoxy substituents, and they can influence the physical, chemical, and biological properties of the molecules they are attached to.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with a thiazole ring and methoxy groups attached. The exact structure would depend on the positions of these attachments. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group might undergo hydrolysis, the thiazole ring might participate in electrophilic substitution reactions, and the methoxy groups could be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might enhance its solubility in polar solvents, while the benzene rings might increase its solubility in nonpolar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the exact structure and the intermolecular forces present .Applications De Recherche Scientifique
- Plus précisément, cette méthodologie a été appliquée à la préparation de la 1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Malgré un rendement modéré dû à la réaction rétro-Michael, les deux réactions synthétiques (préparation de la chalcone et addition de Michael du triazole à la chalcone) présentent de bonnes mesures environnementales .
- Les β-azolyl cétones, telles que la 1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, constituent une famille de composés présentant un intérêt potentiel. Elles ont été décrites comme des composants efficaces dans les formulations de fongicides, de bactéricides et d'herbicides .
- La réaction d'aza-Michael permet d'accéder aux dérivés β-aminocarbonylés, qui servent de précurseurs à des composés bioactifs. Le composé étudié peut faire partie de cette voie de synthèse .
- Des chercheurs ont synthétisé divers dérivés de l'imidazole présentant des activités biologiques potentielles. Une exploration plus approfondie pourrait révéler des applications supplémentaires .
- L'étude de dérivés du nitrobenzamide apparentés pourrait fournir des informations sur leur réactivité et leurs applications potentielles .
Catalyse et Synthèse Organique
Activité Biologique et Découverte de Médicaments
Composés Carbonylés Hétéroarylés
Dérivés de l'Imidazole
Dérivés du Nitrobenzamide
Échafaudage Dithiolopyrrolone et Inhibition de l'ARN Polymérase Bactérienne
Mécanisme D'action
Orientations Futures
The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and tested in more complex biological systems. Additionally, the compound could be used as a starting point for the synthesis of new derivatives with potentially improved properties .
Propriétés
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-13-6-8-16(25-2)14(10-13)15-11-28-20(21-15)22-19(23)12-5-7-17(26-3)18(9-12)27-4/h5-11H,1-4H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQWPKGQQCJEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2444363.png)
![2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2444364.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2444367.png)
![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-(1,5-dimethylpyrazol-4-yl)acetamide](/img/structure/B2444372.png)
![N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide](/img/structure/B2444373.png)
![4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2444374.png)

![6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444376.png)
![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444378.png)
![(E)-N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2444379.png)
![6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2444380.png)

